4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound. It belongs to the family of pyrazolopyridines, which are formed by the fusion of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine are not found in the retrieved papers .Scientific Research Applications
1. Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been used in various scientific fields, particularly in biomedical applications . More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
2. Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
3. Anti-proliferative Screening of Pyrazolo[3,4-d]pyrimidine Compounds
Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, compound 14 was selected for cell cycle analysis using flow cytometry assay against HCT cells .
4. Applications of 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. As a versatile compound, BCMP has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a potential therapeutic agent.
5. Molecular Docking Study of Pyrazolo Derivatives
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . It is often used in drug design to predict the interaction between a small molecule and its protein target .
6. Biological Activity of 1H-Pyrazolo[3,4-b]pyridines
1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines included in more than 5500 references (2400 patents) up to date .
5. Molecular Docking Study of Pyrazolo Derivatives
Molecular docking is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex . It is often used in drug design to predict the interaction between a small molecule and its protein target .
6. Biological Activity of 1H-Pyrazolo[3,4-b]pyridines
1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines included in more than 5500 references (2400 patents) up to date .
properties
IUPAC Name |
4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSUTSPKWVHIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.